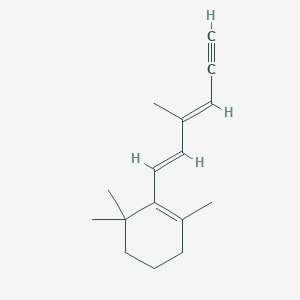

(E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene is a chemical compound that contains a total of 38 bonds: 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, and 1 six-membered ring . It consists of 22 Hydrogen atoms and 16 Carbon atoms .

Molecular Structure Analysis

The molecular structure of (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene can be analyzed using its structure data file, which can be imported into most chemistry software for further analysis . The molecule contains a six-membered cyclohexene ring, with two double bonds and one triple bond in the side chain .科学的研究の応用

Gas Phase Ionization and Molecular Structure Analysis

The structure of ionized 1,5-hexadiene in the gas phase reveals insights into molecular ion formation and spontaneous rearrangement mechanisms, providing a foundation for understanding the behavior of complex hydrocarbons like (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene. This research highlights the transformation of 1,5-hexadiene cation to cyclohexene cation via a Cope rearrangement, emphasizing the importance of molecular structure analysis in chemical ionization processes (Haiqing Hu & Paul G. Wenthold, 2001).

Synthetic Applications in Organic Chemistry

Conversion of methyl ketones into terminal alkynes, including structures resembling (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene, demonstrates the versatility of these compounds in synthetic organic chemistry. This process, involving decarboxylation and phosphonation, showcases the potential of such hydrocarbons in creating complex molecular structures (E. Negishi, A. King, & J. Tour, 2003).

Polymer Science and Stereochemical Complexity

Cyclopolymerization studies involving nonconjugated dienes lead to poly(methylene-1,3-cycloalkanes), illuminating a pathway to stereochemically complex polymers. These findings illustrate the potential of compounds like (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene in generating new materials with unique physical properties (Joseph B. Edson & G. Coates, 2009).

Understanding Chemical Reactivity and Structural Influence

The synthesis and characterization of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) highlight the influence of monomer structure on polymerization stereoselectivity, providing insights into the reactivity of similar hydrocarbons. This research underscores the role of molecular structure in determining the properties of polymers and related materials (G. Ricci et al., 2009).

特性

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E)-3-methylhexa-1,3-dien-5-ynyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22/c1-6-8-13(2)10-11-15-14(3)9-7-12-16(15,4)5/h1,8,10-11H,7,9,12H2,2-5H3/b11-10+,13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHBEOMOYZVQPM-OGFJCPFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476503 |

Source

|

| Record name | (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |

CAS RN |

25576-25-4 |

Source

|

| Record name | (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)